![molecular formula C15H15N3O4S B10981660 N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine](/img/structure/B10981660.png)
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine
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Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine typically involves the formation of the thiazole ring followed by the attachment of the glycylglycine moiety. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The unique structural combination of thiazole and amino acids positions N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine as a promising candidate for the development of bioactive compounds. Research indicates that similar compounds exhibit various biological activities, including antimicrobial and anticancer properties .
- Acetylcholinesterase Inhibition
- Cancer Research
- Biological Activity Profiling
Case Study 1: Inhibition of Acetylcholinesterase
A study synthesized several thiazole-based compounds and evaluated their inhibitory effects on acetylcholinesterase. Among these, derivatives similar to this compound exhibited promising IC50 values, indicating strong potential for Alzheimer's treatment .
Case Study 2: Anticancer Activity
Research involving thiazole derivatives demonstrated their effectiveness in inhibiting CDK2 and CDK9, leading to significant tumor growth reduction in xenograft models. The dual inhibition mechanism highlights the relevance of compounds like this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is unique due to its specific structure, which combines a thiazole ring with a glycylglycine moiety.
Biological Activity
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound is characterized by its thiazole ring and glycine derivatives. The molecular formula is C13H12N2O2S, with a molecular weight of approximately 264.31 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One investigation demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
Table 1: Anticancer Activity Data
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Interaction with Cellular Receptors : It could modulate receptor activity linked to cancer cell growth and inflammation.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to traditional antibiotics .
Case Study 2: Cancer Cell Line Study
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound for 48 hours. The study revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C15H15N3O4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O4S/c19-12(16-7-13(20)17-8-14(21)22)6-11-9-23-15(18-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
DYUCKXDXKWBHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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